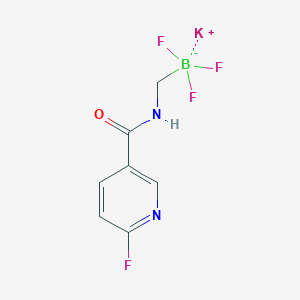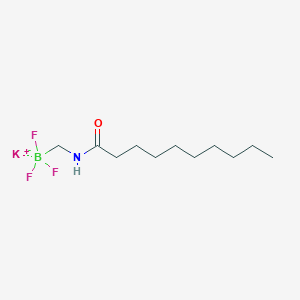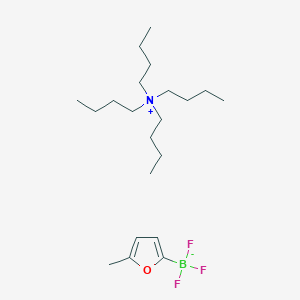
Tetrabutylammonium 5-methylfuran-2-trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylammonium 5-methylfuran-2-trifluoroborate is a chemical compound with the molecular formula C22H40BF4N It is known for its unique structure, which includes a tetrabutylazanium cation and a trifluoro-(5-methylfuran-2-yl)boranuide anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium 5-methylfuran-2-trifluoroborate typically involves the reaction of tetrabutylammonium fluoride with 5-methylfuran-2-boronic acid in the presence of a suitable solvent. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
Tetrabutylammonium fluoride+5-methylfuran-2-boronic acid→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylammonium 5-methylfuran-2-trifluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield simpler boron compounds.
Substitution: The trifluoro-(5-methylfuran-2-yl)boranuide anion can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted boron compounds.
Aplicaciones Científicas De Investigación
Tetrabutylammonium 5-methylfuran-2-trifluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of Tetrabutylammonium 5-methylfuran-2-trifluoroborate involves its interaction with molecular targets through its boron and fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their function and activity. The compound’s unique structure allows it to participate in specific pathways, making it a valuable tool in both research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Potassium 5-methylfuran-2-trifluoroborate: Similar in structure but contains a potassium cation instead of tetrabutylazanium.
Tetrabutylazanium;trifluoro(3-fluorophenyl)boranuide: Similar but with a different aromatic ring structure.
Uniqueness
Tetrabutylammonium 5-methylfuran-2-trifluoroborate is unique due to its specific combination of a tetrabutylazanium cation and a trifluoro-(5-methylfuran-2-yl)boranuide anion. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Propiedades
IUPAC Name |
tetrabutylazanium;trifluoro-(5-methylfuran-2-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C5H5BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-4-2-3-5(10-4)6(7,8)9/h5-16H2,1-4H3;2-3H,1H3/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGADFPMGQXLLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(O1)C)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41BF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,2S)-1-[(2R)-oxiran-2-yl]-2-[(2S)-oxiran-2-yl]ethane-1,2-diol](/img/structure/B7889101.png)


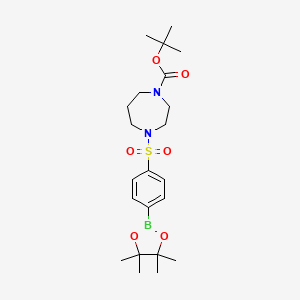


![6-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7889130.png)
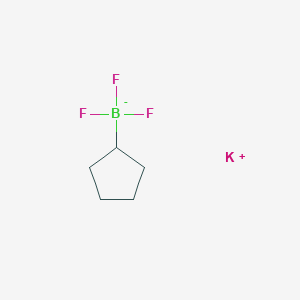
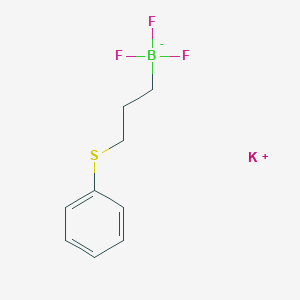
![potassium;trifluoro-[2-(oxiran-2-yl)ethyl]boranuide](/img/structure/B7889144.png)
